![molecular formula C10H9F3O3 B443510 4-[(2,2,2-三氟乙氧基)甲基]苯甲酸 CAS No. 438473-98-4](/img/structure/B443510.png)

4-[(2,2,2-三氟乙氧基)甲基]苯甲酸

描述

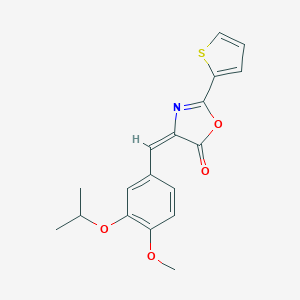

“4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C10H9F3O3 . It is related to 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid, also known as Rofecoxib, which is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve symptoms of arthritis, acute pain, and dysmenorrhea .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the condensation of various aldehydes/acetophenones with 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide resulted in the synthesis of various hydrazone derivatives .Molecular Structure Analysis

The molecular structure of “4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid” can be represented by the SMILES notation:c1cc(ccc1COCC(F)(F)F)C(=O)O . Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid” include a boiling point of 302.7±42.0 °C at 760 mmHg, a vapor pressure of 0.0±0.7 mmHg at 25°C, and an enthalpy of vaporization of 57.3±3.0 kJ/mol . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .科学研究应用

Proteomics Research

This compound is utilized in proteomics research, where it serves as a biochemical tool for the study of protein expression and function. Its molecular properties allow for the investigation of protein interactions and the characterization of complex proteomes .

Crystallography

4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid: is used in crystallography to study novel crystal forms. These studies can lead to the development of new materials with potential applications in various industries, including pharmaceuticals .

Pesticide Metabolite Analysis

As a chemical transformation product, this compound is significant in the analysis of pesticide metabolites. It helps in understanding the environmental fate of pesticides and their potential impact on ecosystems .

Herbicide Development

This benzoic acid derivative is an intermediate in the production of the herbicide tembotrione. Tembotrione is widely used for weed management in maize, and studying its intermediates is crucial for improving its efficacy and environmental safety .

Pharmaceutical Applications

The compound has been identified in the synthesis of molecules with potential therapeutic effects. For instance, it has been linked to the development of 5-HT4 receptor antagonists, which are useful in treating conditions like gastrointestinal diseases and cognitive disorders .

Analytical Chemistry

In analytical chemistry, 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid is used as a reference standard for the determination of various substances in complex matrices, such as food samples and biological tissues. This aids in the accurate detection and quantification of compounds for safety and quality control purposes .

Anti-Cancer Research

Derivatives of this compound have been synthesized and evaluated for their anti-cancer properties. These studies are vital for the discovery of new cancer treatments and understanding the mechanisms of action of potential anti-cancer agents .

Anti-Diabetic Research

Similarly, the anti-diabetic properties of derivatives have been explored using both in vitro and in vivo biological models. This research contributes to the development of new treatments for diabetes and the management of its complications .

作用机制

Target of Action

It is commonly used as an intermediate in the production of pesticides . Pesticides typically target pests’ nervous systems or metabolic pathways, disrupting their normal functions and leading to their death .

Mode of Action

As a pesticide intermediate, it likely interacts with its targets by binding to specific receptors or enzymes, thereby inhibiting their normal function .

Biochemical Pathways

As a pesticide intermediate, it likely affects pathways related to the survival and reproduction of pests .

Pharmacokinetics

As a pesticide intermediate, its bioavailability would be crucial for its effectiveness .

Result of Action

As a pesticide intermediate, it likely leads to the death of pests by disrupting their normal physiological functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid. Factors such as temperature, pH, and presence of other chemicals can affect its stability and effectiveness .

属性

IUPAC Name |

4-(2,2,2-trifluoroethoxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c11-10(12,13)6-16-5-7-1-3-8(4-2-7)9(14)15/h1-4H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTMGMCOMQTWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B443427.png)

![2-(2,4-dimethylphenyl)-N-[4-({[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)cyclohexyl]-4-quinolinecarboxamide](/img/structure/B443429.png)

![Methyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate](/img/structure/B443431.png)

![2-(4-chloro-2-methylphenoxy)-N-(6-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}hexyl)propanamide](/img/structure/B443432.png)

![5-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)-2-furamide](/img/structure/B443434.png)

![Methyl 4-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B443437.png)

![Methyl 4-(4-methylphenyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B443438.png)

![N-[4-(acetylsulfamoyl)phenyl]hexanamide](/img/structure/B443440.png)

![Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B443442.png)

![Butyl 4-[(ethylsulfonyl)amino]benzoate](/img/structure/B443445.png)

![N-(3-ethylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B443447.png)

![1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B443449.png)

![N-benzyl-5-[(4-tert-butylphenoxy)methyl]-2-furamide](/img/structure/B443450.png)